(Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene
(Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene
Brand Name:
Vulcanchem
CAS No.:
69967-80-2
VCID:
VC0120472
InChI:
InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21-
SMILES:
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Molecular Formula:
C22H20O
Molecular Weight:
300.4 g/mol
(Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene
CAS No.: 69967-80-2
Reference Standards
VCID: VC0120472
Molecular Formula: C22H20O
Molecular Weight: 300.4 g/mol
CAS No. | 69967-80-2 |
---|---|
Product Name | (Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene |
Molecular Formula | C22H20O |
Molecular Weight | 300.4 g/mol |
IUPAC Name | 4-[(Z)-1,2-diphenylbut-1-enyl]phenol |
Standard InChI | InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21- |
Standard InChIKey | YJVFSITVRZYTHO-DQRAZIAOSA-N |
Isomeric SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)O)/C3=CC=CC=C3 |
SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Synonyms | (Z)-1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene; (Z)-4-(1,2-Diphenyl-1-butenyl)phenol; ICI 141389; Des-O-dimethylaminoethyl Tamoxifen |
PubChem Compound | 6366969 |
Last Modified | Nov 11 2021 |
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